2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
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Description
2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid is a useful research compound. Its molecular formula is C12H21NO6 and its molecular weight is 275.301. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions with N-nucleophiles
A study conducted by Semenova et al. (2020) explored the synthesis of chroman-2-ols by the action of acetic acid on 2-morpholinochromanes. These chroman-2-ols can be substituted with primary or secondary amines or benzyl carbamate fragments, demonstrating the chemical versatility of compounds related to 2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid in synthetic chemistry (Semenova et al., 2020).
Characterization of Vanadium Complexes
Research by Hou et al. (2013) involved reactions of [VO(acac)2] with morpholine-derived ligands in the synthesis of mononuclear O,N-chelated vanadium complexes. This illustrates the compound's role in the development of metal-organic frameworks, which are crucial for various applications including catalysis and material science (Hou et al., 2013).
Anti-Tumor Agents
L. Jurd (1996) reported the synthesis of heterocyclic benzodioxole lactones via reactions involving morpholino Mannich bases, showcasing the potential of morpholine derivatives as precursors in synthesizing compounds with significant anti-tumor activity (Jurd, 1996).
Fluorophore Development
A study by Hirano et al. (2004) highlighted the synthesis of a novel fluorophore derived from 5-methoxyindole-3-acetic acid, showcasing the application of morpholine derivatives in developing biologically relevant markers for medical diagnostics and research (Hirano et al., 2004).
Polymer Synthesis
Wang and Feng (1997) demonstrated the polymerization of a morpholine-2,5-dione derivative to increase the hydrophilicity of polylactide, indicating the role of morpholine derivatives in modifying polymer properties for potential biomedical applications (Wang & Feng, 1997).
Properties
IUPAC Name |
2-[(2R,6S)-6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKIBMAVATWILZ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)CO)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@@H](C1)CO)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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